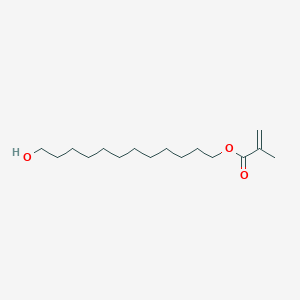

12-Hydroxydodecyl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

12-hydroxydodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-15(2)16(18)19-14-12-10-8-6-4-3-5-7-9-11-13-17/h17H,1,3-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZJNQZYZFLLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235467 | |

| Record name | 12-Hydroxydodecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86282-42-0 | |

| Record name | 12-Hydroxydodecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86282-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxydodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxydodecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxydodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYDODECYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ACE4T7MME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of 12 Hydroxydodecyl Methacrylate

Esterification Reactions for 12-Hydroxydodecyl Methacrylate (B99206) Production

Esterification stands as the foundational method for synthesizing 12-Hydroxydodecyl methacrylate. The two principal approaches involve the reaction of 12-hydroxydodecyl alcohol (also known as 1,12-dodecanediol) with either methacrylic acid or a more reactive derivative, methacryloyl chloride. ontosight.aigoogle.com

This direct esterification method, often referred to as Fischer esterification, involves reacting 12-hydroxydodecyl alcohol with methacrylic acid in the presence of an acid catalyst. byjus.com To drive the reaction towards the product side, water, which is formed as a byproduct, is typically removed. The reaction is an equilibrium process, and specific conditions are necessary to achieve a high yield. google.com

To prevent the unwanted polymerization of the methacrylate functional group during synthesis, a polymerization inhibitor such as hydroquinone (B1673460) or butylated hydroxytoluene is commonly added to the reaction mixture. google.com The reaction is generally conducted at elevated temperatures, not exceeding 130°C, under either normal or reduced pressure. google.com

A more reactive alternative to methacrylic acid is its acid chloride derivative, methacryloyl chloride. wikipedia.org This reaction is generally faster and not reversible, often leading to higher yields. The process involves slowly adding methacryloyl chloride to a solution of 1,12-dodecanediol (B52552) and a base, such as triethylamine (B128534), in a suitable dry solvent like tetrahydrofuran (B95107) (THF). kyoto-u.ac.jp The base is crucial as it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.net The reaction is typically carried out at room temperature for an extended period, for instance, 18 hours, to ensure completion. kyoto-u.ac.jp

A detailed example of this synthesis is presented in the table below, based on documented research findings. kyoto-u.ac.jp

| Parameter | Value/Condition |

|---|---|

| Reactant 1 | 1,12-Dodecanediol (5.6 g, 27.9 mmol) |

| Reactant 2 | Methacryloyl Chloride (1.8 mL, 18.6 mmol) |

| Base | Triethylamine (2.9 mL, 20.8 mmol) |

| Solvent | Dry Tetrahydrofuran (THF) (25 mL) |

| Temperature | 25 °C (Room Temperature) |

| Reaction Time | 18 hours |

| Atmosphere | Argon |

| Yield | 20% (after purification) |

Catalytic Systems in this compound Synthesis

The choice of catalyst is integral to the success of the synthesis. Different catalytic systems are employed depending on the esterification method.

For the reaction involving methacrylic acid, strong acid catalysts are necessary. These can include sulfonic acids like p-toluenesulfonic acid or benzenesulfonic acid. google.com Solid acid catalysts, such as strongly acidic ion exchange resins, are also effective and offer the advantage of being easily separated from the reaction mixture. google.comchemra.com In some protocols, N,N'-dicyclohexylcarbodiimide (DCC) has been used as a coupling agent, which facilitates the esterification. google.com

In the synthesis using methacryloyl chloride, the primary role of the "catalyst" is to act as an acid scavenger. Tertiary amines, most commonly triethylamine or pyridine, are used in stoichiometric or slight excess to neutralize the HCl formed during the reaction. kyoto-u.ac.jpresearchgate.net This prevents the protonation of the alcohol and drives the reaction to completion.

| Reaction Method | Catalyst/Reagent | Function |

|---|---|---|

| 12-Hydroxydodecyl Alcohol + Methacrylic Acid | p-Toluenesulfonic acid | Acid Catalyst. google.com |

| Strongly Acidic Ion Exchange Resin | Solid Acid Catalyst. chemra.com | |

| 12-Hydroxydodecyl Alcohol + Methacryloyl Chloride | Triethylamine | HCl Scavenger. kyoto-u.ac.jp |

Purification Strategies for this compound Monomer

After the synthesis, the crude product contains the desired monomer along with unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is therefore essential to isolate the pure this compound monomer. google.com

A common and effective technique for purification is silica (B1680970) gel column chromatography. google.comkyoto-u.ac.jp The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Different components of the mixture travel through the column at different rates, allowing for their separation. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) has been used as an eluent to isolate the monomer. kyoto-u.ac.jp

Before chromatography, a work-up procedure is typically performed. This often involves washing the reaction mixture with various aqueous solutions to remove water-soluble impurities. For the synthesis involving methacryloyl chloride, the work-up may include washing with water, dilute ammonia (B1221849) water (to remove any remaining acidic impurities), and brine. kyoto-u.ac.jpkyoto-u.ac.jp The organic phase is then dried over an anhydrous salt, such as sodium sulfate, before the solvent is removed under reduced pressure. kyoto-u.ac.jp Distillation under reduced pressure can also be employed as a purification method for hydroxyalkyl (meth)acrylates. google.com High-performance liquid chromatography (HPLC) is another technique used for the analysis and separation of the monomer. sielc.com

| Step | Description | Purpose |

|---|---|---|

| 1 | Aqueous Washing | Removal of water-soluble impurities, unreacted reagents, and salts (e.g., triethylammonium (B8662869) chloride). |

| 2 | Drying of Organic Phase | Removal of residual water from the organic solvent using a drying agent like anhydrous sodium sulfate. |

| 3 | Solvent Evaporation | Removal of the reaction solvent (e.g., THF, diethyl ether) to obtain the crude product. |

| 4 | Column Chromatography | Separation of the target monomer from byproducts and remaining impurities based on polarity. |

Polymerization Mechanisms and Kinetics of 12 Hydroxydodecyl Methacrylate

Free Radical Polymerization of 12-Hydroxydodecyl Methacrylate (B99206)

Free radical polymerization is a chain reaction process widely used for producing a variety of polymers. fujifilm.com The polymerization of 12-hydroxydodecyl methacrylate via this mechanism involves the sequential steps of initiation, propagation, chain transfer, and termination. fujifilm.com

Initiation Mechanisms in this compound Polymerization

Commonly used initiators for the free radical polymerization of methacrylates include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The decomposition of these initiators is a first-order reaction, and the rate of radical generation can be controlled by adjusting the temperature.

Propagation Kinetics of Poly(this compound) Chains

Following initiation, the newly formed monomer radical rapidly adds to other HDMA monomers in a sequential manner. This step, known as propagation, is characterized by the rapid growth of the polymer chain. fujifilm.com The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the nature of the solvent.

Chain Transfer Reactions in this compound Systems

Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent. This results in the termination of the growing chain and the initiation of a new one. rug.nl Chain transfer reactions generally lead to a decrease in the average molecular weight of the resulting polymer. rug.nl

In the context of HDMA polymerization, chain transfer can occur to the monomer itself or to any solvent present in the system. The long dodecyl chain in HDMA might also participate in intramolecular or intermolecular chain transfer reactions, potentially leading to branched polymer structures. The efficiency of chain transfer is quantified by the chain transfer constant. Studies on similar monomers like 2-hydroxyethyl methacrylate (HEMA) have investigated the effect of the hydroxyl group on chain transfer reactions. For instance, the chain transfer constant of a cobaloxime catalyst was found to be lower for HEMA compared to methyl methacrylate (MMA), which was attributed to the viscosity effect of the monomer and complexation of the hydroxyl group with the catalyst. epa.gov

Termination Pathways in Free Radical Polymerization of this compound

The final step in free radical polymerization is termination, where the growing polymer chains are deactivated. The two primary mechanisms for termination are combination (or coupling) and disproportionation. open.edu In combination, two growing radical chains join together to form a single, longer polymer chain. In disproportionation, a hydrogen atom is abstracted from one radical chain by another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. open.edu

The termination pathway can significantly impact the molecular weight and molecular weight distribution of the final polymer. For many methacrylates, a combination of both coupling and disproportionation occurs. open.edu The termination rate is diffusion-controlled, especially at higher monomer conversions, as the viscosity of the polymerization medium increases. wikipedia.orgchemeurope.com

Gel Effect and Autoacceleration Phenomena in Poly(this compound) Formation

A common phenomenon observed in the bulk or concentrated solution polymerization of methacrylates is the gel effect, also known as the Trommsdorff–Norrish effect or autoacceleration. wikipedia.orgchemeurope.com This is characterized by a rapid increase in the polymerization rate and molecular weight at intermediate to high monomer conversions. wikipedia.org

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP/LRP) techniques have been developed. sigmaaldrich.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures. sigmaaldrich.comcmu.edu

Several CRP/LRP techniques have been successfully applied to the polymerization of functional methacrylates, including those with hydroxyl groups. These include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net Research has shown the successful living radical polymerization of this compound using ruthenium-catalyzed living radical polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP) for this compound

Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving controlled polymerization of a wide array of monomers, including methacrylates. The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, to generate a propagating radical. This dynamic equilibrium between active and dormant species allows for the synthesis of polymers with predetermined molecular weights and low dispersity.

Key parameters in the ATRP of methacrylates include the atom transfer equilibrium constant (KATRP) and the rate constants for activation (kact) and deactivation (kdeact). The control over the polymerization is directly related to the ratio of the rate of propagation to the rate of deactivation. For long-chain methacrylates, the bulky side chain can influence the propagation kinetics and the accessibility of the propagating radical for deactivation.

A typical ATRP system for a hydroxylated methacrylate would involve a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., a bipyridine or a multidentate amine) and an alkyl halide initiator in an appropriate solvent. The polymerization rate generally follows first-order kinetics with respect to the monomer concentration, and the number-average molecular weight (Mn) increases linearly with monomer conversion, while the polydispersity index (PDI) remains low (typically < 1.5).

Table 1: Representative Conditions for ATRP of Functional Methacrylates

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI |

| 2-Hydroxyethyl methacrylate (HEMA) | Ethyl α-bromoisobutyrate | CuBr/2,2'-bipyridine | Methanol | 25 | 15,000 | 1.25 |

| Long-chain alkyl methacrylate | Alkyl halide | CuBr/PMDETA* | Toluene (B28343) | 90 | 25,000 | 1.18 |

*PMDETA: Pentamethyldiethylenetriamine. Data is illustrative and based on typical values found in the literature for similar monomers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that can be applied to a vast range of monomers under various reaction conditions. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process.

Specific kinetic data for the RAFT polymerization of 12-HDMA is limited. However, studies on dodecyl methacrylate (DMA), a structurally similar monomer without the hydroxyl group, provide valuable insights. The kinetics of RAFT polymerization are governed by the rates of addition of propagating radicals to the CTA and the fragmentation of the resulting intermediate radical. The choice of CTA is crucial and depends on the monomer being polymerized. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs.

The polymerization rate in a RAFT process is influenced by the concentration of the initiator and the CTA. A key parameter is the chain transfer constant (Ctr = ktr/kp), which is the ratio of the rate constant of chain transfer to that of propagation. A high Ctr value is desirable for achieving good control over the polymerization. Kinetic studies on the RAFT polymerization of dodecyl methacrylate have shown that the process follows pseudo-first-order kinetics with respect to monomer consumption. chemicalpapers.comresearchgate.net

Table 2: Kinetic Parameters for RAFT Polymerization of Dodecyl Methacrylate

| CTA Type | Initiator | Solvent | Temp. (°C) | Ctr |

| Trithiocarbonate | AIBN | Toluene | 70 | ~10 |

| Dithiobenzoate | AIBN | Toluene | 60 | >50 |

*AIBN: Azobisisobutyronitrile. Data is based on studies of dodecyl methacrylate and serves as an approximation for 12-HDMA. chemicalpapers.comresearchgate.net

The presence of the hydroxyl group in 12-HDMA may necessitate adjustments to the reaction conditions, such as the choice of solvent, to ensure solubility of all components and to minimize potential side reactions involving the hydroxyl group.

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. This reversible termination process maintains a low concentration of active radicals, allowing for controlled polymer growth.

The NMP of methacrylates, in general, has been challenging due to the high rate of disproportionation of the methacrylate propagating radical in the presence of the nitroxide. rsc.org This can lead to a loss of chain-end fidelity and poor control over the polymerization. However, significant progress has been made through the development of new nitroxides and strategies such as the use of a small amount of a "controlling" comonomer like styrene. rsc.orgresearchgate.net

There are no specific reports found in the literature detailing the NMP of 12-HDMA. Based on the challenges with other methacrylates, successful NMP of 12-HDMA would likely require careful selection of the nitroxide mediator and reaction conditions. The long alkyl chain and the hydroxyl group of 12-HDMA could also influence the polymerization kinetics and the stability of the dormant species. For instance, intramolecular hydrogen bonding involving the hydroxyl group might affect the conformation of the polymer chain end and its reactivity.

Table 3: Strategies for NMP of Methacrylates

| Strategy | Nitroxide | Comonomer | Key Finding |

| Comonomer Addition | TEMPO-based | Styrene | Improved control over polymerization of MMA. |

| Advanced Nitroxides | SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) | None | Enables better control for some methacrylates. acs.org |

Ruthenium-Catalyzed Living Radical Polymerization for this compound

Ruthenium-catalyzed living radical polymerization is another powerful technique for the synthesis of well-defined polymers. These systems typically employ a ruthenium complex, such as RuCl2(PPh3)3, as the catalyst and an alkyl halide as the initiator.

The living radical copolymerization of 12-HDMA with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and dodecyl methacrylate (DMA) has been successfully demonstrated. researchgate.net These studies indicate that ruthenium-based catalytic systems are tolerant to the hydroxyl functionality of 12-HDMA and can produce well-defined amphiphilic copolymers. The polymerization proceeds in a living/controlled manner, as evidenced by the linear increase of molecular weight with monomer conversion and the resulting low polydispersity of the copolymers.

The catalytic system often includes an activating ligand or additive to enhance the polymerization rate and control. The choice of solvent is also important, with solvents like toluene or ethanol (B145695) being commonly used.

Table 4: Representative System for Ruthenium-Catalyzed Copolymerization of 12-HDMA

| Comonomers | Initiator | Catalyst | Solvent | Temp. (°C) |

| PEGMA, DMA, 12-HDMA | Alkyl halide | Ru(Ind)Cl(PPh3)2/n-Bu3N | Toluene | 80 |

This information is based on the successful synthesis of random copolymers containing 12-HDMA. researchgate.net

Copolymerization Strategies Involving this compound

The incorporation of 12-HDMA into copolymers is a valuable strategy for creating materials with a unique combination of properties, such as hydrophobicity from the dodecyl chain and reactive sites or hydrophilicity from the hydroxyl group.

Statistical Copolymerization of this compound

In statistical copolymerization, two or more monomers are polymerized simultaneously, resulting in a polymer chain with a random distribution of monomer units. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios, r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1).

Table 5: Monomer Reactivity Ratios for Representative Methacrylate Pairs

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method |

| Methyl Methacrylate | Styrene | 0.46 | 0.52 | Free Radical |

| Methyl Methacrylate | n-Butyl Methacrylate | 0.95 | 0.94 | Free Radical |

This data for other methacrylates illustrates the typical range of reactivity ratios observed in methacrylate copolymerizations.

Block Copolymerization with this compound

Block copolymers are macromolecules composed of two or more distinct polymer blocks. The synthesis of block copolymers containing a poly(this compound) (P(12-HDMA)) block can lead to materials with interesting self-assembly behaviors and functionalities. Controlled radical polymerization techniques are ideally suited for the synthesis of well-defined block copolymers.

A common method for synthesizing block copolymers is sequential monomer addition. In this approach, a first monomer is polymerized to create a "living" macroinitiator, which is then used to initiate the polymerization of a second monomer, forming a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

While there are no specific examples of block copolymers solely based on 12-HDMA in the reviewed literature, the principles of block copolymer synthesis using ATRP, RAFT, or ruthenium-catalyzed polymerization can be applied. For instance, a P(12-HDMA) macroinitiator could be synthesized and subsequently used to polymerize a more hydrophilic monomer to create an amphiphilic block copolymer. The hydroxyl groups along the P(12-HDMA) block would also be available for post-polymerization modification, further expanding the potential applications of these materials.

Table 6: Characterization of an Exemplary Diblock Copolymer

| Block 1 | Block 2 | Mn, total ( g/mol ) | PDI | Synthesis Method |

| Poly(dodecyl methacrylate) | Poly(methyl methacrylate) | 45,000 | 1.15 | RAFT |

This table provides an illustrative example of a well-defined block copolymer synthesized from a long-chain methacrylate, demonstrating the level of control achievable with techniques like RAFT.

Graft Copolymerization Utilizing this compound

Graft copolymers are complex macromolecules consisting of a main polymer backbone with one or more side chains of a different chemical composition. The unique hydroxyl functionality of this compound makes it a valuable monomer for synthesizing graft copolymers through various strategies, primarily the "grafting-through" (macromonomer) method.

In this approach, HDMA acts as a comonomer in a polymerization reaction. Research has demonstrated the synthesis of hydroxyl-functionalized amphiphilic random copolymers through the living radical copolymerization of HDMA with other monomers. kyoto-u.ac.jp For instance, HDMA has been successfully copolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and dodecyl methacrylate (DMA) using a ruthenium-based catalyst. kyoto-u.ac.jpresearchgate.net This creates a linear polymer backbone with pendant hydroxyl groups originating from the HDMA units. These hydroxyl groups can then be further functionalized, for example, by esterification with methacryloyl chloride, to introduce olefin-bearing side chains, effectively creating a graft copolymer precursor. kyoto-u.ac.jp

This method allows for precise control over the composition of hydrophobic monomers, which in turn influences the self-folding and aggregation properties of the resulting copolymer in different solvents. kyoto-u.ac.jp The incorporation of the long dodecyl chain from HDMA contributes to the hydrophobic domains within the copolymer structure.

While direct "grafting from" or "grafting to" methods specifically using a poly(this compound) backbone are less commonly detailed in available literature, the principle is well-established with similar hydroxyl-containing polymers. For example, in other systems, hydroxyl groups along a polymer backbone are used as initiation sites for the polymerization of a second monomer ("grafting from"), or pre-synthesized polymer chains with reactive end groups are attached to a backbone ("grafting to"). mdpi.com Given its structure, the hydroxyl group on poly(HDMA) could theoretically serve as an initiation site for ring-opening polymerization of cyclic esters like ε-caprolactone or for attachment of other polymer chains.

Table 1: Example of Monomers Used in Graft Copolymerization with HDMA

| Monomer | Type | Role in Copolymer |

| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Hydrophilic | Forms the hydrophilic domains, influences water solubility. kyoto-u.ac.jp |

| Dodecyl methacrylate (DMA) | Hydrophobic | Contributes to the hydrophobic core and self-assembly properties. kyoto-u.ac.jp |

Influence of Polymerization Conditions on Poly(this compound) Structure and Architecture

Drawing parallels from studies on other methacrylates like polymethyl methacrylate (PMMA) and poly(2-hydroxyethyl methacrylate) (PHEMA), the following influences can be inferred for the polymerization of HDMA:

Temperature: The polymerization temperature has a profound effect on the reaction kinetics and the resulting polymer structure. Higher temperatures generally lead to an increased rate of polymerization. mdpi.commdpi.com In the case of free-radical polymerization, elevated temperatures increase the decomposition rate of the initiator, leading to a higher concentration of free radicals. This can result in the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight. mdpi.com For provisional polymethyl methacrylate resins, curing temperature was found to be the most dominant factor in improving the surface hardness of the final material. nih.gov The glass transition temperature (Tg) of the resulting polymer can also be dependent on the polymerization conditions. mdpi.com

Initiator Type and Concentration: The choice of initiator (e.g., thermal initiators like benzoyl peroxide or azo compounds) and its concentration directly impact the initiation rate and, consequently, the polymer's molecular weight. ontosight.aimdpi.com An increase in initiator concentration typically leads to a higher polymerization rate and a decrease in the average molecular weight, as more polymer chains are initiated simultaneously. mdpi.com In controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), the ratio of monomer to initiator is a key parameter for controlling the degree of polymerization. google.com The use of specific catalyst systems, such as ruthenium-based catalysts in living radical polymerization, allows for fine control over the molecular weight and results in polymers with low polydispersity (Mw/Mn < 1.2). researchgate.net

Solvent: The solvent used during polymerization can influence chain conformation and the kinetics of the reaction. ontosight.ai For amphiphilic monomers like HDMA, the solvent can affect the aggregation of the monomers and the growing polymer chains, which can influence the polymerization rate and the final polymer architecture. In the case of emulsion or dispersion polymerization, the solvent system is fundamental to the entire process.

Table 2: Predicted Influence of Polymerization Conditions on P(HDMA) Properties

| Condition | Parameter | Predicted Influence on P(HDMA) |

| Temperature | Increase | Increased polymerization rate, decreased average molecular weight. mdpi.com |

| Initiator | Increase in Concentration | Increased polymerization rate, decreased average molecular weight. mdpi.com |

| Polymerization Technique | Living Radical Polymerization | Well-controlled molecular weight, low polydispersity. researchgate.net |

The interplay of these factors allows for the synthesis of P(HDMA) with a wide range of properties, tailored for specific applications in fields like biomedical engineering and materials science. ontosight.ai

Advanced Poly 12 Hydroxydodecyl Methacrylate Architectures and Derivatives

Formation of Cross-Linked Networks from 12-Hydroxydodecyl Methacrylate (B99206)

The hydroxyl functionality of the dodecyl chain in poly(12-hydroxydodecyl methacrylate) (pHDMA) is a key feature that allows for the formation of three-dimensional, cross-linked polymer networks. ontosight.ai These networks are created by introducing cross-linking agents that can react with the hydroxyl groups on different polymer chains, forming covalent bonds that link them together. This process transforms the individual polymer chains into a single, insoluble macromolecular structure.

The mechanical properties of the resulting polymer materials can be significantly enhanced through this cross-linking. ontosight.ai The formation of these networks is a critical strategy in the development of materials like hydrogels and scaffolds for biomedical applications, such as tissue engineering and controlled drug release. ontosight.ai The cross-linking density, which is the number of cross-links per unit volume, can be controlled by varying the amount of cross-linking agent used. This allows for the tuning of the network's properties, such as its swelling behavior, mechanical strength, and degradation rate. For instance, in analogous systems using 2-hydroxyethyl methacrylate (HEMA), ethylene (B1197577) glycol dimethacrylate (EGDMA) is a common cross-linker, and increasing its concentration leads to materials with higher storage moduli and altered glass transition temperatures. nih.gov While specific cross-linkers for pHDMA are varied, the principle remains the same, utilizing difunctional molecules that can react with the hydroxyl groups.

| Parameter | Description | Impact |

| Monomer | This compound (HDMA) | Provides the polymer backbone and the reactive hydroxyl groups for cross-linking. |

| Cross-linker | Di- or multi-functional molecules reactive towards hydroxyl groups (e.g., diisocyanates, diacyl chlorides, dimethacrylates). | Forms covalent bonds between polymer chains, creating the network structure. |

| Cross-link Density | The concentration of cross-links within the polymer network. | Affects mechanical properties, swelling ratio, and degradation kinetics of the final material. nih.gov |

Synthesis of Single-Chain Crosslinked Star Polymers from this compound Precursors

A sophisticated application of HDMA is in the synthesis of single-chain crosslinked star polymers. These are a unique class of microgel star polymers where the number of arms, functionality, and cross-linking density can be precisely controlled. core.ac.uk The synthesis is a multi-step process that begins with the creation of a precursor polymer. core.ac.ukresearchgate.net

First, a hydroxyl-functionalized amphiphilic random copolymer is synthesized. core.ac.uk This is typically achieved through a controlled polymerization technique like ruthenium-catalyzed living radical copolymerization. core.ac.ukresearchgate.net Monomers such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), dodecyl methacrylate (DMA), and HDMA are copolymerized to create a polymer chain with a specific, controlled composition of hydrophilic and hydrophobic units. core.ac.uk

The next step involves the introduction of cross-linkable functionalities. The pendant hydroxyl groups of the HDMA units are functionalized, for example, through esterification with methacryloyl chloride. core.ac.ukresearchgate.net This converts the hydroxyl groups into methacrylate units, creating an "olefin-bearing" copolymer. core.ac.uk

This functionalized copolymer is then induced to fold into a single-chain structure in a selective solvent, typically water. The hydrophobic interactions between the dodecyl groups drive the self-folding of the polymer chain into a unimer micelle. core.ac.ukresearchgate.net Finally, an intramolecular cross-linking reaction is initiated. This can be done using a free radical initiator, which causes the newly introduced methacrylate pendants to polymerize with each other, "patching" the folded structure into a stable, single-chain crosslinked star polymer. core.ac.ukresearchgate.net These star polymers maintain their compact, folded structure even when transferred to organic solvents. core.ac.uk

| Step | Description | Key Reagents/Conditions | Purpose |

| 1. Polymerization | Synthesis of a hydroxyl-functionalized amphiphilic random copolymer. | Ruthenium catalyst, PEGMA, DMA, HDMA. core.ac.ukresearchgate.net | To create a precursor polymer with controlled composition and pendant hydroxyl groups. core.ac.uk |

| 2. Functionalization | Introduction of cross-linkable groups onto the polymer backbone. | Methacryloyl chloride. core.ac.ukresearchgate.net | To convert hydroxyl groups into reactive methacrylate pendants. core.ac.uk |

| 3. Self-Folding | Induction of intramolecular collapse of the polymer chain. | Water as a selective solvent. core.ac.uk | To form a compact unimer micelle driven by hydrophobic interactions. core.ac.ukresearchgate.net |

| 4. Cross-linking | Intramolecular polymerization of the pendant reactive groups. | Free radical initiator or Ruthenium catalyst. researchgate.net | To covalently stabilize the folded star polymer structure. core.ac.uk |

Development of Amphiphilic Copolymers Incorporating this compound

The incorporation of HDMA into copolymers is a strategic approach to developing amphiphilic materials. Amphiphilic copolymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments within the same molecule. ontosight.ai The long dodecyl chain of HDMA provides a significant hydrophobic component, while its hydroxyl group offers a site for introducing or pairing with hydrophilic functionalities.

A key characteristic of amphiphilic copolymers made with HDMA is their ability to undergo self-folding in aqueous solutions. core.ac.uk This process is analogous to the folding of proteins into specific three-dimensional structures. kyushu-u.ac.jpnih.gov In an aqueous environment, the hydrophobic dodecyl side chains of the copolymer try to minimize their contact with water. This is achieved through intramolecular hydrophobic interactions, causing the single polymer chain to collapse and fold upon itself. core.ac.ukresearchgate.net

This self-folding results in the formation of well-defined, nano-sized structures known as unimer micelles or single-chain nanoparticles (SCNPs). core.ac.ukmdpi.com These structures typically feature a hydrophobic core, composed of the aggregated dodecyl groups and the polymethacrylate (B1205211) backbone, and a hydrophilic corona formed by the water-soluble PEG chains that stabilize the particle in the aqueous medium. core.ac.uk

Research has shown that the extent of this self-folding is highly dependent on the copolymer's composition. For random copolymers of PEGMA, DMA, and HDMA, those containing 20-40 mol% of the hydrophobic monomers (DMA and HDMA) were found to selectively form these self-folding unimer micelles in water. core.ac.uk However, if the hydrophobic content is increased to 50 mol%, the intermolecular hydrophobic interactions become dominant, leading to the formation of larger, multi-chain aggregates instead of single-chain folded structures. core.ac.uk This demonstrates the precise control that can be exerted over the final nanostructure by tuning the monomer composition. researchgate.net

Post-Polymerization Functionalization of Poly(this compound)

Post-polymerization functionalization, also known as polymer-analogous modification, is a powerful strategy for introducing a wide variety of chemical functionalities into a pre-existing polymer. wiley-vch.dersc.org Poly(this compound) is an excellent candidate for this approach because its pendant hydroxyl groups serve as accessible and reactive sites for chemical modification. core.ac.ukresearchgate.net This method is often more practical than polymerizing monomers that already contain the desired functional group, as it allows for the creation of diverse functional polymers from a single, well-defined parent polymer. mdpi.com

The hydroxyl group can participate in a range of classic organic reactions. A prime example relevant to the architectures discussed above is esterification. As detailed in the synthesis of single-chain star polymers (Section 4.2), the hydroxyl groups of pHDMA-containing copolymers can be reacted with methacryloyl chloride. core.ac.ukresearchgate.net This reaction attaches a new, polymerizable methacrylate group to the side chain, fundamentally altering the polymer's reactivity and enabling subsequent intramolecular cross-linking. core.ac.uk

Beyond this, the hydroxyl group can be a site for many other transformations, allowing for the attachment of a wide array of molecules and functional groups. This versatility makes pHDMA a highly adaptable scaffold for creating customized functional polymers for advanced applications. rsc.org

Advanced Characterization Techniques for Poly 12 Hydroxydodecyl Methacrylate and Its Copolymers

Spectroscopic Analysis of Poly(12-Hydroxydodecyl Methacrylate)

Spectroscopic techniques are fundamental in confirming the synthesis and determining the chemical structure of p(HDMA).

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer, thereby confirming the successful polymerization of the 12-hydroxydodecyl methacrylate (B99206) monomer. The FTIR spectrum of p(HDMA) exhibits characteristic absorption bands that correspond to specific molecular vibrations.

Key characteristic peaks for methacrylate-based polymers include a strong absorption band around 1720 cm⁻¹ which is attributed to the stretching vibration of the carbonyl group (C=O) in the ester functionality. ijcce.ac.ir Aliphatic C-H stretching vibrations from the long dodecyl chain and the polymer backbone are observed in the region of 2850-3100 cm⁻¹. ijcce.ac.ir Additionally, bending vibrations for CH₂ and CH₃ groups typically appear around 1462 cm⁻¹ and 1380 cm⁻¹, respectively. ijcce.ac.ir The presence of the hydroxyl (-OH) group at the end of the dodecyl chain would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The successful polymerization is confirmed by the disappearance of the C=C vinyl bond absorption, which is typically observed around 1635 cm⁻¹ in the monomer.

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3200-3600 | O-H stretching | Hydroxyl |

| ~2850-3100 | C-H stretching | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretching | Ester Carbonyl |

| ~1462 | C-H bending | Methylene (B1212753) (CH₂) |

| ~1380 | C-H bending | Methyl (CH₃) |

| ~1140-1240 | C-O stretching | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure and composition of p(HDMA). Both ¹H and ¹³C NMR are instrumental in confirming the polymer structure. cas.cz

In a typical ¹H NMR spectrum of a poly(alkyl methacrylate), the chemical shifts corresponding to the saturated aliphatic protons of the long alkyl chain (CH₂) would be observed in the range of approximately 0.8 to 1.9 ppm. ijcce.ac.ir The protons of the ester-adjacent methylene group (-O-CH₂-) would appear further downfield, typically around 3.9-4.1 ppm. ijcce.ac.ir The protons of the methyl group attached to the polymer backbone (-C-CH₃) and the backbone methylene protons (-CH₂-) would also have characteristic signals.

¹³C NMR spectroscopy offers complementary information by showing distinct signals for each unique carbon atom in the polymer. cas.cz The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, often in the range of 170-180 ppm. scirp.org The carbons of the long dodecyl chain would produce a series of peaks in the aliphatic region of the spectrum. The carbon of the ester-adjacent methylene group (-O-C H₂-) would be found around 60-70 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(alkyl methacrylates)

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | Backbone -CH₃ | ~0.8-1.2 |

| ¹H | Alkyl Chain -(CH₂)n- | ~1.2-1.7 |

| ¹H | Backbone -CH₂- | ~1.8-2.0 |

| ¹H | Ester -O-CH₂- | ~3.9-4.1 |

| ¹³C | Alkyl Chain -(CH₂)n- & -CH₃ | ~14-40 |

| ¹³C | Ester -O-C H₂- | ~60-70 |

| ¹³C | Carbonyl C=O | ~170-180 |

UV-Visible Spectroscopy for Poly(this compound) Derivatives

While p(HDMA) itself does not possess strong chromophores that absorb in the UV-visible region, its derivatives can be analyzed using this technique. For instance, if the hydroxyl group is modified with a UV-active moiety, or if p(HDMA) is copolymerized with a monomer containing a chromophore, UV-Visible spectroscopy can be employed. This method is particularly useful for studying the kinetics of polymerization or for quantifying the incorporation of a UV-active comonomer. repec.org The absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis. repec.org

Thermal Analysis of Poly(this compound)

Thermal analysis techniques are crucial for determining the thermal properties of p(HDMA), including its glass transition temperature and thermal stability.

Differential Scanning Calorimetry (DSC) for Glass Transition Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical property that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow in a DSC thermogram. researchgate.net

For poly(alkyl methacrylates), the Tg is significantly influenced by the length of the alkyl side chain. Generally, as the length of the n-alkyl side chain increases, the Tg initially decreases due to the plasticizing effect of the flexible side chains. However, for very long side chains, the Tg may start to increase due to side-chain crystallization. The glass transition temperature for poly(2-hydroxyethyl methacrylate) (PHEMA), a related polymer, has been reported to be around 83°C. researchgate.net The long dodecyl chain in p(HDMA) would likely result in a lower Tg compared to PHEMA due to increased chain flexibility. DSC can also reveal other thermal events such as melting (if the side chains crystallize) and crystallization.

Thermogravimetric Analysis (TGA) for Thermal Stability

The thermal degradation of poly(methacrylates) typically occurs in multiple stages. marquette.edu The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant weight loss begins. For poly(methyl methacrylate) (PMMA), decomposition can start around 200°C. marquette.edu The thermal stability of p(HDMA) would be influenced by the long dodecyl side chain. The degradation profile can provide insights into the degradation mechanism, which for many poly(methacrylates) involves depolymerization to the monomer. researchgate.net Cross-linking the polymer can enhance its thermal stability, leading to higher decomposition temperatures and increased char yield at high temperatures. marquette.edu

Morphological Characterization of Poly(this compound) Materials

The surface and internal structure of PHDDMA materials are pivotal to their functionality. Techniques such as scanning and transmission electron microscopy are instrumental in visualizing these features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of PHDDMA materials. In studies of polymer blends and composites, SEM reveals the distribution and dispersion of different phases. For instance, in blends of poly(methyl methacrylate) (PMMA) with other polymers, SEM analysis can show complex phase morphologies, including the presence of elastomeric particles. redalyc.org The technique can also be used to observe changes in morphology during processes like erosion in biodegradable polymer implants, where it has been used to visualize the gradual increase in porosity. nih.gov The distribution of fillers, such as polyaniline (PANI) in a PMMA matrix, can be analyzed, with SEM images confirming whether the distribution is random or involves agglomeration. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructures

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it suitable for visualizing the nanostructure of PHDDMA-based materials. TEM is particularly useful for characterizing the size, shape, and distribution of nanoparticles within a polymer matrix. For example, in nanocomposites, TEM can confirm the homogeneous and spherical shape of nanoparticles, although sample preparation processes like drying can cause shrinkage. nih.gov In complex polymer blends, TEM, in conjunction with SEM, can reveal intricate phase morphologies, such as those involving elastomeric particles and compatibilizers. redalyc.org

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. For polymers like PHDDMA, XRD can determine the degree of crystallinity, identify different crystalline phases (polymorphs), and provide information about the arrangement of polymer chains. icdd.comuc.edu Polymers can exist in various states, from highly crystalline to amorphous, and often a single sample contains a mixture of these forms. icdd.com The XRD pattern of a semi-crystalline polymer will exhibit both sharp peaks, corresponding to the crystalline regions, and broad halos, indicative of the amorphous content. uc.edu

The diffraction pattern is unique to the crystalline morphology of the polymer. researchgate.net For example, the XRD pattern of poly(methyl methacrylate) (PMMA) often shows broad peaks, indicating a largely amorphous structure. researchgate.net When a crystalline polymer is blended with an amorphous one, the resulting XRD pattern will show contributions from both, which can indicate their miscibility. icdd.com Furthermore, XRD is instrumental in studying structural changes that occur under different conditions, such as thermal degradation, where it can reveal how the crystalline structure evolves with temperature. tubitak.gov.tr In composite materials, XRD can confirm the loss of semi-crystalline nature of a component, like polyaniline, when blended with a polymer matrix like PMMA. researchgate.net

Rheological Studies of Poly(this compound) Systems

Rheology is the study of the flow and deformation of matter. For PHDDMA systems, rheological studies provide crucial information about their viscoelastic properties, which are important for processing and application. The rheological behavior of polymer solutions and melts is influenced by factors such as polymer concentration, molecular weight, temperature, and the presence of additives. researchgate.netnih.gov

The viscosity of polymer solutions generally increases with concentration, and a critical concentration exists where the behavior transitions. researchgate.net Temperature also plays a significant role, with an increase in temperature typically leading to a decrease in viscosity. researchgate.net The relationship between shear stress and shear rate can indicate whether a fluid is Newtonian or non-Newtonian; many polymer solutions exhibit shear-thinning behavior. researchgate.net

In polymer blends, rheological measurements can indicate chemical reactions between components, as evidenced by a significant increase in torque. redalyc.org For hydrogels, such as those based on poly(2-hydroxyethyl methacrylate) (pHEMA), rheological properties like the storage and loss moduli are dependent on water content and deformation frequency. nih.gov At higher frequencies and lower water contents, both moduli can increase significantly as the material approaches a glass transition. nih.gov The formation of a three-dimensional network in polymer-modified systems can dramatically affect the mechanical properties, leading to complex rheological behavior. idc-online.com

Electrochemical Characterization of Functionalized Poly(this compound)

When PHDDMA is functionalized with electroactive moieties or used in electrochemical applications, techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to characterize its electrochemical properties. These techniques are essential for understanding electron transfer processes and the performance of the material in devices like sensors, capacitors, and coatings. researchgate.netucr.ac.cr

For instance, when manganese clusters functionalized with methacrylate are anchored to a silicon surface, CV can reveal the redox processes of the manganese ions. ucr.ac.cr The presence of cathodic signals without corresponding oxidative signals indicates chemical irreversibility. ucr.ac.cr EIS is used to model the electrochemical interface and understand how the electronic and structural features of the functionalized polymer influence electron transfer. ucr.ac.cr

In the context of corrosion protection, EIS is used to evaluate the performance of polymer coatings. For hybrid coatings containing nanoparticles, EIS can show an increase in the barrier effect and hydrophobicity. mdpi.com The impedance spectra, presented as Nyquist and Bode plots, can reveal different electrochemical processes occurring at the coating-substrate interface. mdpi.com

Analysis of Nanoparticle Dispersion and Interfacial Adhesion in Poly(this compound) Composites

The performance of PHDDMA nanocomposites is highly dependent on the dispersion of the nanoparticles within the polymer matrix and the adhesion between the two components.

Nanoparticle Dispersion: Achieving a good dispersion of nanoparticles is a major challenge due to their tendency to agglomerate. researchgate.net Various techniques are used to assess the quality of dispersion. Molecular dynamics simulations can provide insights into the aggregation process and the factors influencing it, such as polymer-filler interactions. Experimental techniques like Small-Angle X-ray Scattering (SAXS) can be used to analyze the structure and ordering of nanoparticles in the composite film. mdpi.com The state of nanoparticle dispersion significantly impacts the mechanical, optical, and electrical properties of the nanocomposite.

Research Applications of 12 Hydroxydodecyl Methacrylate and Its Polymers

Biomedical Engineering Applications of Poly(12-Hydroxydodecyl Methacrylate)

Poly(this compound) is being explored for a range of applications in biomedical engineering due to its potential for biocompatibility and its tunable physical and chemical properties. The long hydrophobic dodecyl chain can influence the mechanical properties and degradation kinetics of the polymer, while the hydrophilic hydroxyl and methacrylate (B99206) groups can interact with aqueous biological environments and be used for further functionalization.

Development of Biocompatible Materials

The development of materials that can exist in contact with biological systems without eliciting an adverse immune response is a cornerstone of biomedical engineering. Poly(this compound) is considered a potentially biocompatible material. While extensive in-vivo studies on the homopolymer are limited in publicly available research, the general class of poly(alkyl methacrylates) has been a subject of biocompatibility research. For instance, copolymers containing methacrylate monomers have been shown to exhibit good biocompatibility. nih.gov The cellular response to a material is a critical aspect of its biocompatibility. For example, studies on copolymers of hydroxyethyl (B10761427) methacrylate (HEMA) and methyl methacrylate (MMA) have shown that the surface properties of these polymers can influence platelet adhesion, a key factor in blood biocompatibility. researchgate.net It is hypothesized that the long alkyl chain of this compound could influence protein adsorption and cellular interactions at the material surface, a critical factor in determining its biocompatibility.

Scaffolds for Tissue Engineering and Regeneration

Tissue engineering aims to repair or replace damaged tissues with the help of porous, three-dimensional scaffolds that support cell growth and tissue formation. Hydrogels, which are cross-linked polymer networks swollen with water, are excellent candidates for tissue engineering scaffolds due to their structural similarity to the natural extracellular matrix (ECM). nih.gov Poly(this compound) can be used to create such hydrogel scaffolds. The properties of these scaffolds, such as pore size, mechanical strength, and degradation rate, can be controlled by adjusting the cross-linking density and the copolymer composition. uminho.ptchemmethod.com For instance, synthetic hydrogel scaffolds can be designed to have specific mechanical properties and surface characteristics that promote cell adhesion and proliferation. uminho.pt While specific studies on poly(this compound) scaffolds are not widely reported, research on similar methacrylate-based hydrogels, such as those made from poly(2-hydroxyethyl methacrylate) (pHEMA), has demonstrated their potential in tissue engineering. researchgate.netnih.govnih.gov These pHEMA scaffolds have been shown to support the growth of various cell types. researchgate.netnih.gov The incorporation of a long-chain hydrophobic monomer like this compound into a hydrogel formulation could potentially enhance the mechanical strength and modulate the degradation profile of the scaffold, which are crucial parameters for successful tissue regeneration. researchgate.net

Materials for Wound Healing

Effective wound dressings should protect the wound, absorb excess exudate, maintain a moist environment, and ideally, actively promote the healing process. mdpi.com Polymeric materials, particularly hydrogels, are extensively used in wound care for these reasons. mdpi.comnih.gov Methacrylate-based polymers have been investigated for their potential in wound dressing applications. nih.govsemanticscholar.org For example, multilayered dressings made from polyhydroxyethyl methacrylate and polyhydroxypropyl methacrylate have been developed for the controlled release of pain-relief medication directly to the wound site. nih.gov The hydrophilic nature of these materials is beneficial for absorbing wound exudate and maintaining a moist healing environment. nih.gov While direct research on poly(this compound) for wound healing is not prominent, its amphiphilic character suggests it could be a valuable component in wound dressing formulations. The hydrophobic dodecyl chain could potentially modulate the dressing's adhesion to the skin and its barrier properties, while the hydrophilic part would ensure moisture retention.

Polymeric Systems for Controlled Drug Delivery

Controlled drug delivery systems are designed to release a therapeutic agent at a predetermined rate and for a specific duration, which can improve treatment efficacy and reduce side effects. nih.gov Hydrogels are widely studied as vehicles for controlled drug release due to their ability to encapsulate drugs within their porous structure and release them through diffusion. nih.govlp.edu.ua

Hydrogels based on methacrylate polymers are well-established in the field of drug delivery. lp.edu.ua The release of a drug from a hydrogel can be controlled by factors such as the hydrogel's swelling behavior, cross-linking density, and the interaction between the drug and the polymer matrix. nih.gov For instance, nanoparticles made from poly(2-hydroxyethyl methacrylate) have been investigated for the controlled release of anticancer drugs. lp.edu.ua The incorporation of this compound into a hydrogel network could offer an additional level of control over drug release. The hydrophobic domains formed by the dodecyl chains could serve as reservoirs for hydrophobic drugs, allowing for their sustained release. This approach has been explored with other amphiphilic polymers to enhance the delivery of poorly water-soluble drugs. woundcare-today.com

Ophthalmic Applications, including Contact Lens Materials

Polymers used for contact lenses need to possess a unique combination of properties, including high oxygen permeability, optical clarity, mechanical stability, and excellent biocompatibility with the ocular surface. ui.ac.id Hydrogels based on poly(2-hydroxyethyl methacrylate) (pHEMA) were among the first materials used for soft contact lenses and are still in use today. ui.ac.idresearchgate.netfupress.net These hydrogels are valued for their softness, flexibility, and ability to absorb water, which contributes to wearer comfort. ui.ac.id

The search for improved contact lens materials is ongoing, with a focus on enhancing oxygen permeability to ensure corneal health during extended wear. clspectrum.com While specific research on the use of poly(this compound) as a primary material for contact lenses is not widely documented, its chemical structure suggests potential benefits. The hydrophobic dodecyl group could potentially influence the oxygen permeability of the lens material. Furthermore, the hydroxyl group offers a site for surface modifications to improve wettability and reduce protein deposition, which are common challenges with contact lens wear. It is conceivable that this compound could be used as a comonomer in the synthesis of new contact lens materials to fine-tune their properties.

Investigation of Antimicrobial Properties of Poly(this compound) Derivatives

While direct studies on the inherent antimicrobial activity of P12HDMA are not extensively documented, its molecular structure provides a strategic platform for creating potent antimicrobial derivatives. The terminal hydroxyl group on the C12 side chain is a key feature that can be chemically modified to impart biocidal properties.

A common strategy for creating antimicrobial polymers is to introduce cationic charges, which can interact with and disrupt negatively charged microbial cell membranes. mdpi.com For P12HDMA, this can be achieved by functionalizing the hydroxyl group. For instance, the hydroxyl group can be esterified or etherified to attach quaternary ammonium (B1175870) compounds (QACs), which are well-known for their broad-spectrum antimicrobial activity. mdpi.com

Research on other functional methacrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), has demonstrated the viability of this approach. Studies have shown that incorporating antimicrobial agents like decamethoxin, gentamicin (B1671437), or developing copolymers with cationic monomers can yield materials with significant ability to inhibit the growth of various microorganisms, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov For example, copolymers of HEMA with a methacrylic thiazolium derivative, when quaternized, exhibit minimum inhibitory concentration (MIC) values as low as 8 µg mL⁻¹. researchgate.net This suggests a promising research direction for P12HDMA, where its hydroxyl group could be derivatized to create N-halamine compounds or attach other biocidal moieties, leading to contact-killing or releasing antimicrobial surfaces. mdpi.comfrontiersin.org

Table 1: Potential Strategies for Antimicrobial Functionalization of P12HDMA

| Functionalization Strategy | Target Moiety | Mechanism of Action | Representative Research on other Methacrylates |

| Quaternization | Quaternary Ammonium Compound (QAC) | Disruption of microbial cell membrane via electrostatic interaction. | Copolymers of HEMA with quaternized thiazolium derivatives show high antimicrobial activity. nih.govresearchgate.net |

| N-Halamine Formation | N-Cl Bond | Oxidative action of chlorine atoms damages microbial cells. | PMMA bone cement modified with N-halamine monomers demonstrates potent contact and releasing bacteriostatic performance. frontiersin.org |

| Drug Conjugation | Antibiotics (e.g., Gentamicin) | Release of a known antibiotic agent to inhibit microbial growth. | Hydrogels based on PHEMA can be loaded with antibiotics like gentamicin to provide sustained antimicrobial release. nih.gov |

Biosensor Development Utilizing Poly(this compound)

The development of advanced biosensors often relies on specialized polymer coatings that can immobilize biorecognition elements (like enzymes or antibodies) and improve signal transduction. nih.gov P12HDMA is a candidate for such applications due to its amphiphilic nature and reactive hydroxyl group.

The long dodecyl chain can create a hydrophobic microenvironment on a sensor surface, which can be advantageous for detecting nonpolar analytes. Conversely, the hydroxyl group provides a convenient anchor for the covalent attachment of biomolecules, ensuring their stable immobilization without compromising their biological activity. niph.go.jpdntb.gov.ua Copolymers containing HEMA have been successfully used to create biocompatible interfaces for glucose biosensors, demonstrating that hydroxyl-functionalized methacrylates are effective in reducing fibrous encapsulation when implanted. nih.gov

Furthermore, P12HDMA can be incorporated into composite materials for sensor fabrication. For instance, it could be part of a copolymer membrane on a quartz crystal microbalance (QCM) sensor, where its interaction with target analytes would alter the membrane's mass and, consequently, the resonance frequency. nih.gov Its ability to form structured layers on surfaces makes it suitable for creating well-defined interfaces necessary for sensitive and selective biosensing. niph.go.jp

Dental Applications of Poly(this compound)

Methacrylate-based polymers are foundational materials in restorative dentistry due to their esthetics, durability, and ease of manipulation. mdpi.comresearchgate.net this compound has been identified as a useful comonomer in curable resin compositions for dental applications. epo.org

In dental composites, a resin matrix is filled with inorganic particles to achieve the desired mechanical properties and wear resistance. researchgate.net 12-HDMA can be included in the monomer mixture alongside common dental monomers like Bis-GMA and TEGDMA. epo.orgnih.gov The inclusion of 12-HDMA can offer several benefits:

Hydrophobicity : The long C12 alkyl chain increases the hydrophobicity of the resulting polymer network. This can reduce water sorption, which is known to degrade the mechanical properties of dental composites over time and contribute to discoloration. mdpi.com

Mechanical Property Modulation : The flexible dodecyl chain can act as an internal plasticizer, potentially improving the fracture toughness of the otherwise brittle resin matrix.

Adhesion : The terminal hydroxyl group can improve adhesion to the dental filler particles or to the tooth structure itself, especially after acid etching, leading to a more stable restoration. researchgate.net

The degradation of methacrylate resins by salivary and bacterial enzymes is a known challenge leading to restoration failure. nih.gov The hydrophobic nature of P12HDMA could potentially enhance the resistance of the resin matrix to such enzymatic degradation.

Materials Science and Engineering Applications of Poly(this compound)

In materials science, P12HDMA is explored for its ability to create functional materials with specific surface and bulk properties.

Hydrogel Fabrication and Optimization

Hydrogels are crosslinked polymer networks that can absorb large amounts of water, finding use in biomedical applications like drug delivery and tissue engineering. nih.govbiointerfaceresearch.com While P12HDMA is inherently hydrophobic and not a primary hydrogel-forming monomer itself, it can be a powerful co-monomer for fabricating amphiphilic or physically crosslinked hydrogels.

When copolymerized with a hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA), the resulting hydrogel contains both hydrophilic and hydrophobic domains. nih.gov The P12HDMA segments can self-assemble into hydrophobic microdomains within the swollen hydrogel network. This structure is particularly useful for:

Controlled Drug Delivery : These hydrophobic pockets can serve as reservoirs for poorly water-soluble drugs, allowing for their sustained release from the hydrogel matrix. researchgate.net

Enhanced Mechanical Properties : The physical associations between the long dodecyl chains can act as additional crosslinking points, potentially increasing the toughness and mechanical strength of the hydrogel compared to a purely hydrophilic network. nih.gov

Table 2: Predicted Properties of a P(HEMA-co-12HDMA) Hydrogel

| Property | Low % 12-HDMA | High % 12-HDMA | Rationale |

| Equilibrium Water Content | High | Low | Increased overall hydrophobicity reduces water uptake. |

| Hydrophobic Drug Loading | Low | High | More hydrophobic domains available for drug encapsulation. |

| Mechanical Strength | Lower | Higher | Hydrophobic associations act as physical crosslinks, reinforcing the network. |

| Transparency | High (Transparent) | Lower (Translucent/Opaque) | Microphase separation of hydrophobic domains can scatter light. |

Development of Advanced Coatings

Polymers based on 12-HDMA are promising for creating advanced functional coatings. The long alkyl chain is key to producing surfaces with low energy and hydrophobic properties. Such coatings are valuable for applications requiring water repellency and corrosion resistance. mdpi.com

Research has shown that polymers with long alkyl side chains, such as poly(dodecyl methacrylate), can form effective lubricating layers, reducing friction in non-aqueous environments. mdpi.com Furthermore, the terminal hydroxyl group of 12-HDMA provides a reactive handle for covalently grafting the polymer to a substrate, creating highly stable and durable polymer brush coatings. This "grafting-to" or "grafting-from" approach allows for the dense packing of polymer chains, which is critical for applications such as:

Anti-fouling surfaces : Densely packed polymer brushes can resist the adsorption of proteins and the attachment of microorganisms.

Lubrication : Polymer brushes can significantly reduce friction between surfaces.

Corrosion Protection : Hydrophobic polymer coatings can act as a barrier to protect underlying materials, such as metals, from corrosive environments. mdpi.com

Patents have also described the use of related monomers in slip agents for coating formulations, highlighting their role in improving surface properties. epo.org

Fabrication of Functional Materials with Tailored Mechanical Properties

The mechanical properties of a polymer, such as its hardness, tensile strength, and flexibility, are directly related to the structure of its constituent monomers. researchgate.netresearchgate.net The unique combination of a methacrylate backbone with a long, flexible, hydroxyl-terminated alkyl chain makes 12-HDMA a valuable component for engineering materials with specific mechanical profiles. usbio.net

By copolymerizing 12-HDMA with other monomers, a wide range of properties can be achieved. For example:

Toughening Agent : When copolymerized with a hard, brittle polymer like poly(methyl methacrylate) (PMMA), the flexible C12 chains of 12-HDMA can increase the polymer's ability to absorb energy before fracturing, thus increasing its impact strength and toughness. crimsonpublishers.com

Plasticizing Effect : The dodecyl side chains can increase the free volume within the polymer matrix, lowering its glass transition temperature (Tg) and making the material more flexible at room temperature.

This allows for the creation of materials with a customized balance of stiffness, strength, and toughness, suitable for applications ranging from resilient plastics to flexible adhesives. usbio.netcrimsonpublishers.com

Table 3: Conceptual Mechanical Properties of a P(MMA-co-12HDMA) Copolymer

| Property | Pure PMMA | PMMA with 10% 12-HDMA | Rationale |

| Flexural Modulus | High | Moderately High | The rigid MMA backbone dominates, but the flexible C12 chains provide some reduction in stiffness. mdpi.com |

| Impact Strength | Low | Moderate | The flexible dodecyl chains act as internal plasticizers, absorbing impact energy and preventing crack propagation. crimsonpublishers.com |

| Glass Transition Temp. (Tg) | ~105 °C | < 105 °C | The C12 chains increase intermolecular spacing, allowing for chain movement at lower temperatures. |

| Hardness | High | Slightly Reduced | The introduction of softer, flexible segments reduces the overall surface hardness. mdpi.com |

Polymer-Brush Lubrication Systems

Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, have emerged as highly effective lubrication systems. When immersed in a suitable solvent, these brushes swell and form a soft, compliant layer that can support significant loads while providing a low-shear interface, drastically reducing friction.

Research into oil-compatible, hydrophobic polymer brushes has highlighted the potential of poly(alkyl methacrylate)s in non-aqueous environments. ethz.chepfl.ch In these systems, the polymer brush acts as a lubricant reservoir, preventing direct contact between surfaces even under high pressure. ethz.chepfl.ch The synthesis of these brushes is often accomplished using surface-initiated atom-transfer radical polymerization (SI-ATRP), which allows for precise control over the polymer chain length and grafting density. epfl.ch

Studies on poly(dodecyl methacrylate) (P12MA) brushes, derived from a monomer closely related to 12-HDDMA, demonstrate excellent lubrication properties in various base oils, which act as good solvents for the polymer. ethz.ch The presence of the long alkyl side chains ensures compatibility with non-polar lubricants. The hydroxyl group in poly(12-HDDMA) brushes could offer an additional advantage by improving adhesion to certain substrates or allowing for post-polymerization modification to further tailor the brush's properties. The performance of these lubrication systems is often evaluated using pin-on-disk or ball-on-disk tribometers. epfl.chgoogle.com Findings show that these polymer brushes can maintain very low coefficients of friction, sometimes below 0.01, over thousands of cycles and at pressures up to 460 MPa. epfl.chgoogle.com

| Polymer Brush System | Synthesis Method | Lubricant Type | Key Finding | Reference |

|---|---|---|---|---|

| Poly(alkyl methacrylate)s (P6MA, P12MA, P18MA) | Surface-Initiated ATRP (SI-ATRP) | Non-aqueous (oils) | Significant friction reduction at pressures up to 460 MPa. Performance depends on solvent quality. | epfl.chgoogle.com |

| Poly(dodecyl methacrylate) (P12MA) | Grafting-from strategies | Hexadecane and other base stocks | Maintained a coefficient of friction below 0.012 over long distances. | ethz.ch |

| Poly(methacrylic acid) | Not specified | Aqueous | Stable coefficient of friction below 0.01 at contact pressures below 1 MPa. | epfl.ch |

Design of Polymer Nanocomposites and Interfacial Engineering

Polymer nanocomposites, which involve dispersing nanoparticles within a polymer matrix, offer a route to materials with enhanced mechanical, thermal, and physical properties. mdpi.comnih.gov The performance of these composites is critically dependent on the quality of the interface between the nanoparticle filler and the polymer matrix. Poor compatibility can lead to agglomeration of nanoparticles and a failure to transfer stress effectively.

Interfacial engineering aims to modify this nanoparticle-polymer interface to improve dispersion and adhesion. This compound is a prime candidate for this purpose. Its long, hydrophobic dodecyl chain can interact favorably with non-polar polymer matrices like poly(methyl methacrylate) (PMMA), while the terminal hydroxyl group can be used to anchor the molecule to the surface of inorganic nanoparticles (e.g., silica (B1680970), titania) through covalent bonds or strong hydrogen bonding. ethz.chnih.gov

By first treating nanoparticles with 12-HDDMA, a self-assembled monolayer (SAM) can be formed on their surfaces. ethz.chnih.gov The methacrylate groups extending from this layer can then co-polymerize with the bulk matrix monomer during composite fabrication. This "grafting from" or "grafting to" approach creates a covalent link between the filler and the matrix, ensuring excellent stress transfer and preventing phase separation. The resulting nanocomposites can exhibit significant improvements in properties such as thermal stability and glass transition temperature compared to the neat polymer. nih.gov

| Component | Role in Nanocomposite Design | Relevant Functional Group of 12-HDDMA |

|---|---|---|

| Inorganic Nanoparticle (e.g., Silica, Titania) | Provides enhanced mechanical/thermal properties. | Hydroxyl (-OH) group for surface anchoring. |

| Polymer Matrix (e.g., PMMA) | Bulk material providing processability and toughness. | Dodecyl chain for compatibility; Methacrylate group for co-polymerization. |

| 12-HDDMA as Interfacial Modifier | Acts as a "bridge" between the nanoparticle surface and the polymer matrix to improve dispersion and adhesion. | All groups (Hydroxyl, Alkyl Chain, Methacrylate). |

Self-Healing Materials